Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
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Description
Scientific Research Applications
Supramolecular Associations and Polymorphs
A study on the crystallography of related compounds revealed the formation of two polymorphs through reactions involving components like 2-nitrobenzoate and piperazine derivatives. This research highlighted the importance of supramolecular associations in determining the stability and properties of crystalline materials. The findings could be relevant for designing materials with specific crystalline structures and properties (Jotani, Wardell, & Tiekink, 2018).
Carbonylation Reactions
Another study focused on the palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives, indicating the potential for synthesizing a variety of compounds with different substituents. This type of reaction is crucial for developing new pharmaceuticals and materials with tailored properties (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).
Anodic Oxidation Studies
The anodic oxidation of 2-nitrobenzenesulfenamides derived from secondary cyclic amines was studied, showing the formation of specific products under controlled conditions. This research contributes to the understanding of electrochemical processes in organic synthesis, which could be applied to developing new synthetic methods or improving existing ones (Sayo, Yamada, & Michida, 1983).
Polymer Synthesis
Research into direct polycondensation involving piperazine and related compounds has led to the synthesis of ordered polymers. Such studies are vital for advancing polymer science, enabling the production of materials with specific characteristics for various applications, from industrial to biomedical uses (Yu, Seino, & Ueda, 1999).
Antibacterial Activity
A study on the antibacterial properties of Co(II) and Ni(II) complexes of benzothiazole-derived Schiff bases, including reactions with 2-amino-6-nitrobenzothiazole, provided insights into the potential medicinal applications of such compounds. This research is indicative of the ongoing efforts to discover new antibacterial agents amid rising antibiotic resistance (Mahmood-ul-Hassan, Chohan, & Supuran, 2002).
Properties
IUPAC Name |
methyl 2-[1-[(2-nitrobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-25-12(20)8-11-14(22)16-6-7-18(11)15(26)17-13(21)9-4-2-3-5-10(9)19(23)24/h2-5,11H,6-8H2,1H3,(H,16,22)(H,17,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUBWUKCAZATLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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